molecular formula C18H11CaClN2O6S B1531963 C.I. Pigment Red 48, calcium salt (1:1) CAS No. 7023-61-2

C.I. Pigment Red 48, calcium salt (1:1)

Cat. No. B1531963
CAS RN: 7023-61-2
M. Wt: 458.9 g/mol
InChI Key: KCAQGUXPIKJXTQ-UHFFFAOYSA-L
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Description

“C.I. Pigment Red 48, calcium salt (1:1)” is a type of anionic organic pigment . It is commercially available as the calcium salt and is often used in various applications such as in the standard color of gravure ink .


Synthesis Analysis

The synthesis of “C.I. Pigment Red 48, calcium salt (1:1)” involves a process known as diazotisation/azo coupling/salt formation . The process involves the transformation of sodium nitrite into nitrous acid using hydrochloric acid, followed by the addition of calcium chloride to insolubilize the synthesized azo dye .


Molecular Structure Analysis

The molecular structure of “C.I. Pigment Red 48, calcium salt (1:1)” is the monohydrated calcium salt of 1- (2-sulpho-4-methylphenylazo)-2-hydroxynaphthalen-3-carboxylic acid .


Chemical Reactions Analysis

The compound is transformed into a water-insoluble calcium salt form during “lake” formation, by replacement of the two sodium cations with divalent calcium cations . The amount of CaCl2 influences the Na-to-Ca metal-exchange process .


Physical And Chemical Properties Analysis

“C.I. Pigment Red 48, calcium salt (1:1)” shows a blue light, red-blue-red tone . It is used as the standard color of gravure ink .

Scientific Research Applications

Thermo- and Photostability Enhancement C.I. Pigment Red 48, specifically the calcium salt form, has been studied for its thermo- and photostability properties when intercalated into layered double hydroxides (LDHs). The intercalation process significantly improves the thermal stability of the pigment, allowing it to withstand temperatures up to 300°C without significant changes in its spectral properties. This process also enhances the pigment's photostability under UV light exposure, making it much more resistant to photodegradation compared to its pristine form. These improvements make the pigment more suitable for applications requiring high stability under varying environmental conditions (Guo et al., 2004).

Environmentally Friendly Inorganic Pigments Research has been conducted on creating novel, environmentally friendly inorganic red pigments based on calcium bismuth oxides. These pigments, offering a vivid red color, provide an attractive alternative to conventional pigments by being composed of nontoxic and safe elements. Such developments highlight the potential of C.I. Pigment Red 48 derivatives in producing safer colorants for various applications (Wendusu et al., 2015).

Applications in Electrophoretic Displays C.I. Pigment Red 48 has been explored for use in electrophoretic displays (EPDs) through the synthesis of composite particles with polyethylene (PE). These modified pigments exhibit enhanced dispersity and electrophoretic mobilities, contributing to improved performance in EPD devices. The ability to achieve high contrast ratios in red-white electrophoretic fluids demonstrates the pigment's utility in the development of advanced display technologies (Li et al., 2016).

Corrosion Inhibition Novel pigments based on cross-linked sulphonated polystyrene (CSP), exchanged with calcium(II) and zinc(II), have been utilized as smart release corrosion inhibitor pigments. When applied in polymer coatings on galvanized steel surfaces, these pigments significantly retard the rate of cathodic disbondment. This innovative application demonstrates the potential of C.I. Pigment Red 48 derivatives in enhancing the durability and lifespan of metal surfaces (Williams et al., 2012).

Advanced Coloring and Coating Applications The versatility of C.I. Pigment Red 48 series lakes extends to various domains such as plastics, printing inks, powder coatings, ink-jet inks, electrostatic images, and color filters. The continuous development of applications underscores the adaptability of this pigment in meeting specific industrial requirements through surface modification and other enhancement techniques (Wang Shirong, 2005).

Safety And Hazards

The safety and hazards of “C.I. Pigment Red 48, calcium salt (1:1)” are regulated by the United States Environmental Protection Agency (EPA). The EPA has conducted a tolerance reassessment for the inert ingredient Pigment Red 48 .

properties

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAQGUXPIKJXTQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11CaClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027642
Record name C.I. Pigment Red 48, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Calcium 4-((5-chloro-4-methyl-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

CAS RN

7023-61-2
Record name Pigment Red 48 calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007023612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 48, calcium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 48 CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S62RPH1XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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